molecular formula C13H15ClN2O3 B5739008 5-chloro-N-cyclohexyl-2-nitrobenzamide

5-chloro-N-cyclohexyl-2-nitrobenzamide

Cat. No.: B5739008
M. Wt: 282.72 g/mol
InChI Key: SVTSQRJYENHOFT-UHFFFAOYSA-N
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Description

The nitro group enhances electrophilicity, while the cyclohexyl substituent contributes to lipophilicity and steric hindrance, affecting molecular interactions .

Properties

IUPAC Name

5-chloro-N-cyclohexyl-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O3/c14-9-6-7-12(16(18)19)11(8-9)13(17)15-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVTSQRJYENHOFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-cyclohexyl-2-nitrobenzamide typically involves the nitration of 5-chloro-2-nitrobenzoic acid followed by the formation of the amide bond with cyclohexylamine. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 5-chloro-2-nitrobenzoic acid is then reacted with cyclohexylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired amide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-cyclohexyl-2-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-chloro-N-cyclohexyl-2-nitrobenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-chloro-N-cyclohexyl-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Positional Isomers

  • 2-Chloro-N-Cyclohexyl-5-Nitrobenzamide (): This positional isomer swaps the chloro and nitro groups (Cl at position 2, NO₂ at position 5). This isomer may exhibit distinct reactivity in substitution reactions or differences in biological activity due to altered hydrogen-bonding capabilities .
  • N-(2-Chloro-5-Nitrophenyl)-2-Nitrobenzamide (): Corrected from an earlier misassignment, this compound features a 2-chloro-5-nitrophenyl group linked to a 2-nitrobenzamide. Structural comparisons highlight the importance of substitution patterns in crystallographic studies .

Functional Group Variations

  • 5-Chloro-2-Hydroxy-N-Phenylbenzamide (CAS 89180-45-0, ): Replaces the nitro group with a hydroxyl and substitutes cyclohexyl with phenyl. The hydroxyl group increases acidity (pKa ~8–10) and hydrogen-bonding capacity, improving aqueous solubility but reducing lipid membrane permeability.
  • 2-Chloro-N-[5-(Dimethylamino)-2-Nitrophenyl]-5-Nitrobenzamide (CAS 1079264-82-6, ): Incorporates a dimethylamino group (electron-donating) at position 5, balancing the electron-withdrawing nitro and chloro groups. This modification likely enhances charge-transfer interactions and alters UV-Vis absorption properties, making it suitable as a pharmaceutical intermediate with tailored electronic characteristics .

Tabulated Comparison of Key Properties

Compound Name Substituents Key Functional Groups Molecular Weight (g/mol) Solubility (Polarity) Applications
5-Chloro-N-Cyclohexyl-2-Nitrobenzamide Cl (5), NO₂ (2), Cyclohexylamide Nitro, Chloro, Amide ~295.7 (estimated) Low (Lipophilic) Pharma intermediates
2-Chloro-N-Cyclohexyl-5-Nitrobenzamide Cl (2), NO₂ (5), CycloHexylamide Nitro, Chloro, Amide ~295.7 (estimated) Moderate Research chemical
5-Chloro-2-Hydroxy-N-Phenylbenzamide Cl (5), OH (2), Phenylamide Hydroxy, Chloro, Amide ~262.7 High (Polar) Agrochemicals
2-Chloro-N-[5-(Dimethylamino)-...] Cl (2), NO₂ (5), Dimethylamino Nitro, Chloro, Amine ~391.2 Moderate Pharma intermediates

Research Findings and Implications

  • Electronic Effects: Nitro groups in the target compound enhance electrophilicity, favoring reactions like nucleophilic aromatic substitution, whereas hydroxy or dimethylamino substituents modulate reactivity .
  • Biological Activity : Cyclohexyl groups improve metabolic stability compared to phenyl analogs, as evidenced in pharmaceutical intermediates .
  • Safety Profiles : Hydroxy-nitro derivatives (e.g., ) require stricter safety protocols than nitro-only analogs, underscoring substituent-driven hazard differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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